N4 vs. N1 Substitution: Conformational Differences
The molecular conformation of 4-(4-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one can be inferred by comparison with its closely related regioisomer, 1-(4-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one (CAS 121117-98-4), for which a high-resolution crystal structure is available [1]. In the 1-substituted analog, the dihedral angle between the triazole and chlorophenyl rings is 4.60°, leading to a near-planar geometry and specific intramolecular C–H⋯O interactions that are absent in the 4-substituted isomer due to the different substitution pattern on the triazole nitrogen [1]. This conformational distinction directly impacts the compound's ability to engage in π–π stacking and hydrogen-bonding networks, which are critical determinants of binding affinity in biological targets such as fungal CYP51 and various kinases.
| Evidence Dimension | Dihedral angle between triazole and chlorophenyl rings |
|---|---|
| Target Compound Data | Not directly reported; expected to differ substantially from the 1-substituted analog due to altered nitrogen substitution pattern |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one: 4.60° |
| Quantified Difference | Qualitative difference in molecular planarity and hydrogen-bonding capacity |
| Conditions | Single-crystal X-ray diffraction at 296 K |
Why This Matters
The distinct conformational preferences of N4- vs. N1-substituted triazolones directly influence their respective binding modes to biological targets, making them non-interchangeable in medicinal chemistry campaigns.
- [1] Devarajegowda HC, et al. 1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one. Acta Crystallogr E. 2014;70(Pt 4):o496. View Source
